6-Bromo-2-fluoro-3-iodophenol
Overview
Description
6-Bromo-2-fluoro-3-iodophenol (6BFIP) is a phenol compound with a unique set of properties that make it a potentially useful compound in scientific research. It has a wide range of applications, including use as a reagent for synthesis, as a biochemical and physiological agent, and as a tool for laboratory experiments.
Scientific Research Applications
Pharmaceutical Research
6-Bromo-2-fluoro-3-iodophenol can be used in the synthesis of various drugs . Its unique properties make it a valuable compound in the development of new drugs .
Biochemical Studies
This compound is used in the study of biochemical effects . It can help researchers understand the mechanism of action of drugs .
Protein and Enzyme Studies
6-Bromo-2-fluoro-3-iodophenol is also used in the study of the structure and function of proteins and enzymes . It can provide insights into how these biological molecules work.
Materials Science
Due to its unique properties, 6-Bromo-2-fluoro-3-iodophenol can aid advancements in materials science. It can be used to develop new materials with desired properties.
Organic Synthesis
6-Bromo-2-fluoro-3-iodophenol is a valuable compound in organic synthesis. It can be used to synthesize a wide range of organic compounds.
Chemical Research
As a chemical compound, 6-Bromo-2-fluoro-3-iodophenol is used in scientific research . It can be used to study chemical reactions and processes.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
The mode of action of 6-Bromo-2-fluoro-3-iodophenol is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-2-fluoro-3-iodophenol are likely related to the synthesis of complex organic molecules via Suzuki–Miyaura coupling . The downstream effects of these reactions can vary widely depending on the specific molecules being synthesized.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed in the body, metabolized to various extents, and excreted in both the urine and feces .
Result of Action
The molecular and cellular effects of 6-Bromo-2-fluoro-3-iodophenol’s action are likely related to its role in the synthesis of complex organic molecules via Suzuki–Miyaura coupling . The specific effects can vary widely depending on the specific molecules being synthesized.
Action Environment
The action, efficacy, and stability of 6-Bromo-2-fluoro-3-iodophenol can be influenced by various environmental factors. For example, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound’s efficacy in Suzuki–Miyaura coupling reactions can be influenced by the presence of a palladium catalyst and an organoboron reagent .
properties
IUPAC Name |
6-bromo-2-fluoro-3-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADQACQRTYPWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302421 | |
Record name | Phenol, 6-bromo-2-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1449008-11-0 | |
Record name | Phenol, 6-bromo-2-fluoro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 6-bromo-2-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.